molecular formula C21H18F3N3O2 B11480688 1-methyl-4-(4-methylphenyl)-6-[3-(trifluoromethyl)phenyl]-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

1-methyl-4-(4-methylphenyl)-6-[3-(trifluoromethyl)phenyl]-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B11480688
M. Wt: 401.4 g/mol
InChI Key: ZXGKENSZRLIHKM-UHFFFAOYSA-N
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Description

1-METHYL-4-(4-METHYLPHENYL)-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyrrolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as catalytic protodeboronation of pinacol boronic esters and formal anti-Markovnikov hydromethylation of alkenes have been explored for related compounds . These methods can be adapted to produce 1-METHYL-4-(4-METHYLPHENYL)-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE on a larger scale.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The trifluoromethyl group can participate in oxidation reactions under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolo[3,4-d]pyrimidine core.

    Substitution: Substitution reactions, particularly involving the trifluoromethyl group, are common.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trifluoromethyl group can lead to the formation of trifluoromethyl ketones or alcohols.

Scientific Research Applications

1-METHYL-4-(4-METHYLPHENYL)-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The pyrrolo[3,4-d]pyrimidine core interacts with biological targets, potentially affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHYL-4-(4-METHYLPHENYL)-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE stands out due to its unique combination of a trifluoromethyl group and a pyrrolo[3,4-d]pyrimidine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H18F3N3O2

Molecular Weight

401.4 g/mol

IUPAC Name

1-methyl-4-(4-methylphenyl)-6-[3-(trifluoromethyl)phenyl]-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione

InChI

InChI=1S/C21H18F3N3O2/c1-12-6-8-13(9-7-12)18-17-16(26(2)20(29)25-18)11-27(19(17)28)15-5-3-4-14(10-15)21(22,23)24/h3-10,18H,11H2,1-2H3,(H,25,29)

InChI Key

ZXGKENSZRLIHKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CN(C3=O)C4=CC=CC(=C4)C(F)(F)F)N(C(=O)N2)C

Origin of Product

United States

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